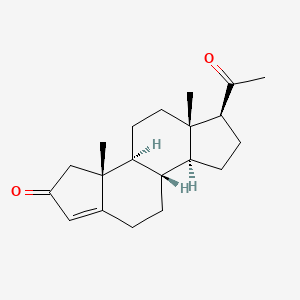
A-Norpregn-3(5)-ene-2,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-Norprogesterone involves several steps. Industrial production methods often involve similar multi-step processes to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
A-Norprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid nucleus.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
A-Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of various pharmaceutical products.
Mechanism of Action
A-Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding initiates a cascade of molecular events, including the activation of specific genes involved in reproductive and metabolic processes . The compound also interacts with mineralocorticoid receptors, producing effects such as sodium retention and hypertension .
Comparison with Similar Compounds
A-Norprogesterone is unique compared to other similar compounds due to its potent progestogenic activity and partial agonist effects on mineralocorticoid receptors . Similar compounds include:
Nomegestrol acetate: A synthetic progestogen derived from A-Norprogesterone.
Desogestrel: A 19-nortestosterone derivative with different pharmacokinetic properties.
Norgestimate: Another 19-nortestosterone derivative used in contraceptives.
These compounds vary in their receptor binding affinities and physiological effects, highlighting the unique properties of A-Norprogesterone .
Properties
CAS No. |
1232-76-4 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3 |
InChI Key |
CQNNLXQECGKHEH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















